4-Hydroperoxy-2-nonenal

概要

説明

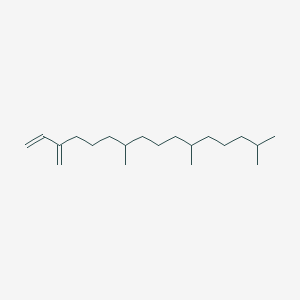

4-Hydroperoxy-2-nonenal is a lipid peroxidation product derived from oxidized ω-6 polyunsaturated fatty acids . It can be used as a marker of oxidative stress .

Synthesis Analysis

4-Hydroperoxy-2-nonenal is formed from the cleavage of ω-6 hydroperoxides . It is also identified as a breakdown product from homolytic decomposition of ω-6 lipid hydroperoxide, 13-hydroperoxyoctadecadienoic acid (13-HpODE) .Chemical Reactions Analysis

4-Hydroperoxy-2-nonenal is not just an intermediate but a reactive molecule that covalently modifies proteins to generate unique intramolecular oxidation products . It is the immediate precursor of 4-HNE formed from the cleavage of ω-6 hydroperoxides .科学的研究の応用

Cancer Research: DNA Adduct Formation

4-Hydroperoxy-2-nonenal is implicated in the formation of DNA adducts, which are alterations in DNA that can lead to mutations and cancer. It acts as a precursor to the formation of unsubstituted etheno adducts, which are mutagenic lesions observed in human tissue DNA samples . The compound undergoes breakdown to form various products that react with DNA bases, leading to the formation of these adducts.

Lipid Peroxidation Studies

As a lipid peroxidation product derived from oxidized ω-6 polyunsaturated fatty acids, 4-Hydroperoxy-2-nonenal serves as a marker of oxidative stress . It is the immediate precursor of 4-hydroxy-2-nonenal (4-HNE), which is formed from the cleavage of ω-6 hydroperoxides. This application is crucial for understanding the biochemical pathways involved in cell damage and aging.

Oxidative Stress Marker

The compound is widely used as a marker for oxidative stress due to its origin from lipid peroxidation. It exhibits biological activities such as cytotoxicity, growth inhibiting activity, genotoxicity, and chemotactic activity, making it significant in studies related to cell physiology and pathology .

Chemical Reactivity and Stability Analysis

Research into the chemistry and reactivity of 4-Hydroperoxy-2-nonenal provides insights into its stability and potential transformations in biological systems. Understanding its reactivity helps in elucidating the mechanisms of oxidative stress and its consequences on cellular components .

Role in Stem Cell Function and Drug Resistance

Recent studies have highlighted the role of aldehyde dehydrogenase (ALDH), which is involved in the detoxification of endogenous and exogenous aldehyde substrates, including 4-Hydroperoxy-2-nonenal. ALDH2, in particular, has been shown to play a role as a stem cell marker and regulates cell functions related to self-renewal, expansion, differentiation, and resistance to drugs and radiation .

Biotechnological Applications: E. coli Genetic Modifications

While not directly related to 4-Hydroperoxy-2-nonenal, the compound’s structural analog, 4-hydroxy-2-nonenal, has been used in biotechnological applications involving genetic modifications of Escherichia coli. This includes the generation of plasmid vectors, biosensors, and synthetic gene circuits, which are fundamental tools in molecular biology and biotechnology .

作用機序

Target of Action

4-Hydroperoxy-2-nonenal (4-HPNE) primarily targets DNA bases and proteins . It forms adducts with DNA bases, specifically 2′-deoxyguanosine (dGuo) , 2′-deoxyadenosine (dAdo) , and 2′-deoxycytidine (dCyd) . It also covalently modifies proteins to generate unique intramolecular oxidation products .

Mode of Action

4-HPNE interacts with its targets through a process of redox cycling . It undergoes transition metal ion- or vitamin C-mediated breakdown to form 4-Oxo-2-nonenal (4-ONE) and 4-Hydroxy-2-nonenal (4-HNE) . These compounds then react with DNA bases to form DNA-adducts .

Biochemical Pathways

The formation of 4-HPNE is a result of the homolytic decomposition of ω-6 lipid hydroperoxide, specifically 13-hydroperoxyoctadecadienoic acid (13-HpODE) . This process is thought to occur during the redox cycling of polycyclic aromatic hydrocarbon catechols, which are formed by the sequential action of specific cytochromes P-450 and aldo-keto reductases .

Pharmacokinetics

It is known that 4-hpne is an intermediate in the breakdown of ω-6 lipid hydroperoxides . It is also known to be a reactive molecule that can covalently modify proteins .

Result of Action

The interaction of 4-HPNE with DNA bases results in the formation of DNA-adducts . These adducts are formed in high yield from the reaction of DNA and 4-ONE, a major product of 13-HpODE decomposition . The formation of these adducts can lead to mutations and potentially contribute to carcinogenesis .

Action Environment

The action of 4-HPNE is influenced by environmental factors such as the presence of transition metal ions or vitamin C, which induce the decomposition of lipid hydroperoxides . The temperature and pH of the environment can also affect the decomposition of 4-HPNE and the formation of DNA-adducts .

Safety and Hazards

特性

IUPAC Name |

(E)-4-hydroperoxynon-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-6-9(12-11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNYLRYVAZWBEH-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347875 | |

| Record name | (E)-4-Hydroperoxynon-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroperoxy-2-nonenal | |

CAS RN |

83920-83-6, 7439-43-2 | |

| Record name | 4-Hydroperoxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083920836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Hydroperoxynon-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does HPNE interact with biological molecules and what are the downstream effects?

A1: HPNE exhibits high reactivity towards proteins, specifically targeting lysine residues. [, ] This interaction leads to the formation of covalent adducts, altering protein structure and function. One prominent example is the formation of Nε-4-hydroxynonanoic acid-lysine and Nε-4-hydroxy-(2Z)-nonenoyllysine adducts on bovine serum albumin. [] These HPNE-specific modifications have been detected in oxidized low-density lipoprotein (LDL) in vitro and within atherosclerotic lesions, suggesting their potential role in disease pathogenesis. [] Moreover, HPNE, along with related aldehydes like 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE), has been shown to induce apoptosis in colorectal cancer cells, indicating a potential role in cell death signaling pathways. []

Q2: HPNE is often discussed alongside HNE and ONE. What is the relationship between these three compounds?

A2: HPNE is considered a precursor to both HNE and ONE. [, , ] It can undergo metal ion- or vitamin C-mediated decomposition to generate these compounds. [] Interestingly, each of these three aldehydes can form distinct DNA adducts. While ONE primarily forms heptanone-etheno adducts, HPNE can lead to the formation of both unsubstituted etheno adducts and heptanone-etheno adducts. [] This suggests that HPNE might have a broader range of genotoxic effects compared to ONE. []

Q3: What are the major sources of HPNE formation in biological systems?

A3: HPNE arises from the breakdown of lipid hydroperoxides, particularly those derived from ω-6 fatty acids. [, ] For instance, it is a major product of the iron (Fe(II))-mediated decomposition of 13-hydroperoxyoctadecadienoic acid (13-HpODE), a product of linoleic acid peroxidation. [] Additionally, HPNE formation has been observed during the decomposition of 5(S)-hydroperoxyeicosatetraenoic acid, highlighting its potential relevance in 5-lipoxygenase-mediated oxidative stress. []

Q4: Can dietary factors influence HPNE levels in the body?

A4: Research suggests that vitamin C supplementation can lower urinary levels of HPNE metabolites in humans. [] This finding supports the role of antioxidants in mitigating oxidative stress and potentially reducing the burden of HPNE-induced damage. Further research is needed to fully understand the impact of dietary interventions on HPNE levels and their associated health effects.

Q5: What analytical techniques are used to study HPNE and its biological interactions?

A5: Several sophisticated methods are employed to investigate HPNE. Liquid chromatography coupled with mass spectrometry (LC/MS) plays a crucial role in identifying and quantifying HPNE and its metabolites in various biological matrices. [, ] This technique is particularly useful for analyzing HPNE-induced DNA adducts, allowing researchers to characterize different types of adducts formed and their relative abundance. [, ] Additionally, immunological techniques utilizing monoclonal antibodies specific to HPNE-modified proteins can help detect and localize HPNE-induced protein modifications in tissues and biological samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine](/img/structure/B23848.png)